REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:3][C:4](=[O:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9]I>>[Cl:1][C:2]1[N:3]([CH3:9])[C:4](=[O:8])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
51.82 g
|
Type
|
reactant
|
Smiles
|
ClC=1NC(C=CC1)=O
|
Name
|
oil
|
Quantity
|
440 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated on a rotary evaporator until the solvent
|
Type
|
DISTILLATION
|
Details
|
to distill from a bath of 60°
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |